N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
描述
N-(3-Chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a synthetic amine derivative featuring a 3-chlorobenzyl group attached to a propylamine chain terminated by a 1H-imidazole ring. This structure combines lipophilic (chlorobenzyl) and hydrophilic (imidazole) moieties, making it a candidate for diverse pharmacological applications. Its synthesis likely involves nucleophilic substitution or reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and 3-chlorobenzyl chloride under basic conditions, analogous to methods used for related compounds .
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRISRKTUDHSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Comparison with Analogs
Halogen-Substituted Benzyl Derivatives
a. N-(2-Chloro-6-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Substitutes the 3-chlorobenzyl group with a 2-chloro-6-fluorobenzyl moiety.
- Molecular weight: 267.73 g/mol .
b. N-(4-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Replaces chlorine with a para-fluorine on the benzyl ring.
- Impact: Fluorine’s electron-withdrawing nature reduces lipophilicity (logP ~1.8 vs.
Non-Aromatic Amine Substituents
a. N-(Cyclohexylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Features a cyclohexylmethyl group instead of benzyl.
- Impact : Increased steric bulk and lipophilicity (logP ~3.0) may improve membrane permeability but reduce target specificity. Molecular weight: 249.38 g/mol .
b. N-Methanesulfonyl-3-(1H-Imidazol-1-yl)propan-1-amine
Heterocyclic and Hybrid Derivatives
a. N-(Pyrimidin-4-ylmethyl)-3-(3-Fluorophenyl)propan-1-amine
- Structure : Incorporates a pyrimidinylmethyl group and fluorophenyl chain.
- Impact : Demonstrates nitric oxide synthase inhibition (PDB: 4V3V), highlighting the role of aromatic and heterocyclic motifs in enzyme targeting .
b. N-(5-Methylfuran-2-ylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Substitutes benzyl with a furan-based group.
- Marketed as a pharmaceutical intermediate .
Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | Calculated logP | Water Solubility |
|---|---|---|---|
| N-(3-Chlorobenzyl)-... (Target) | 279.78 | ~2.5 | Moderate |
| N-(4-Fluorobenzyl)-... | 233.28 | ~1.8 | High |
| N-(Cyclohexylmethyl)-... | 249.38 | ~3.0 | Low |
| N-Methanesulfonyl-... | 219.27 | ~0.5 | Very High |
Notes: Chlorine in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while fluorine or sulfonyl groups improve solubility .
Future Studies :
- Biological Profiling : Evaluate the target compound’s antifungal, antibacterial, or enzyme-inhibitory activity.
- Pharmacokinetics : Assess bioavailability and metabolism in preclinical models.
- Structural Optimization : Explore hybrid derivatives (e.g., trifluoromethylimidazole) for enhanced stability and potency .
常见问题
Basic: What synthetic routes are available for N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, and how is purity validated?
Methodological Answer:
The synthesis typically involves coupling 3-(1H-imidazol-1-yl)propan-1-amine with 3-chlorobenzyl chloride via nucleophilic substitution. For example, analogous compounds are synthesized by reacting amines with halogenated aromatic precursors in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, often with a base like triethylamine (TEA) to scavenge HCl .
Validation:
- NMR Spectroscopy : Compare H and C NMR chemical shifts to confirm structural integrity. For instance, aromatic protons from the chlorobenzyl group appear at δ 7.2–7.4 ppm, while imidazole protons resonate at δ 7.6–8.1 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Key steps include:
Crystal Growth : Use slow evaporation from a solvent mixture (e.g., dichloromethane/hexane).
Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
Refinement : Analyze intermolecular interactions (e.g., hydrogen bonds between imidazole N–H and chloride ions) to confirm packing motifs .
Example : A mercury(II) complex with a similar ligand showed tetrahedral coordination, validated by bond angles and torsional parameters .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- α-Carbonic Anhydrase Inhibition : Adapt protocols from imidazole-containing sulfonamide studies. Use a stopped-flow CO hydration assay, monitoring pH changes. Include acetazolamide as a positive control .
- Kinase Inhibition (e.g., GSK-3β) : Perform fluorescence-based ADP-Glo™ assays with ATP concentrations near . Calculate IC values via dose-response curves (1 nM–10 µM) .
- Data Interpretation : Address contradictions (e.g., low solubility skewing IC) by validating results with orthogonal methods like SPR or ITC .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Methodological Answer:
- SAR Studies : Replace the 3-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs. Compare log (via shake-flask method) and binding affinity (SPR).
- Case Study : In trypanocidal N-myristoyltransferase inhibitors, replacing chlorine with fluorine improved metabolic stability but reduced target engagement .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions. For example, the chlorobenzyl group may occupy hydrophobic pockets in enzyme active sites .
Basic: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Liver Microsomal Assays : Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS. Calculate half-life () and intrinsic clearance () .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC values .
Advanced: Can this compound act as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes : React with metal salts (e.g., HgBr) in ethanol/water. Isolate complexes via precipitation or column chromatography.
- Characterization :
- UV-Vis : Compare λ shifts upon metal binding.
- EPR : Detect unpaired electrons in paramagnetic complexes (e.g., Cu) .
- SCXRD : Confirm coordination geometry (e.g., tetrahedral Hg complexes with N-donor ligands) .
Basic: How are discrepancies in NMR data resolved during structural elucidation?
Methodological Answer:
- Decoupling Experiments : Suppress coupling in H NMR (e.g., distinguish imidazole protons from aromatic signals).
- 2D NMR : Use HSQC to correlate H–C signals and NOESY to confirm spatial proximity (e.g., benzyl and imidazole groups) .
- Deuterium Exchange : Identify exchangeable protons (e.g., amine NH) by comparing DO-shaken vs. standard spectra .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Methodological Answer:
- Catalyst Recovery : For Pd-catalyzed steps (e.g., Sonogashira coupling), use polymer-supported catalysts or aqueous biphasic systems to improve recyclability .
- Purification : Replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) for cost-effective scale-up .
- Yield Optimization : Adjust stoichiometry (e.g., excess 3-chlorobenzyl chloride) and monitor reaction progress via TLC .
Basic: How is isomeric purity ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phase (e.g., hexane/isopropanol).
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
Advanced: How can DFT calculations predict nonlinear optical (NLO) properties or electronic transitions?
Methodological Answer:
- Modeling Workflow :
- Optimize geometry at B3LYP/6-311++G(d,p).
- Calculate HOMO-LUMO gaps to predict charge-transfer transitions (e.g., imidazole-to-benzyl).
- Evaluate hyperpolarizability () for NLO applications .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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